5-Bromo-2-(4-methylphenoxy)aniline
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Description
5-Bromo-2-(4-methylphenoxy)aniline is an organic compound with the molecular formula C13H12BrNO . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of 5-Bromo-2-(4-methylphenoxy)aniline is 278.14 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The molecular formula of 5-Bromo-2-(4-methylphenoxy)aniline is C13H12BrNO and its molecular weight is 278.14 . Other physical and chemical properties are not provided in the search results.Scientific Research Applications
Nucleophilic Substitution Reactions : "5-Bromo-2-(4-methylphenoxy)aniline" undergoes nucleophilic substitution reactions. For instance, reactions with acetate ion or nitrogen nucleophiles have been investigated, demonstrating how different conditions and reactants can lead to varied products (Sarma, Klein, & Otter, 1994).
Synthesis of Bromobenzene Derivatives : Research on the synthesis of bromobenzene derivatives, including 5-Bromo-2-(4-methylphenoxy)aniline, highlights its use in creating various compounds. This process involves selective bromination and diazotization, which are critical steps in organic synthesis (Weller & Hanzlik, 1988).
Conversion of Phenols to Anilines : The compound has been used in the conversion of phenols to anilines, showcasing a novel synthesis method. This involves reactions with bromo compounds and is considered a safe, convenient, and inexpensive method for large-scale preparation of anilines (Mizuno & Yamano, 2005).
Synthesis and Characterization of Schiff Bases : Research has been done on the synthesis and characterization of hexa(4-bromo-2-formyl-phenoxy)cyclotriphosphazene and derivatives, where 5-Bromo-2-(4-methylphenoxy)aniline plays a role. This study helps understand the structural and spectroscopic properties of these compounds (Öztürk et al., 2013).
Spectroscopic Investigation : The compound has been subject to FTIR and FTRaman spectroscopic investigation. This research provides insights into its molecular geometry and vibrational frequencies, contributing to a deeper understanding of its physical and chemical properties (Ramalingam et al., 2010).
properties
IUPAC Name |
5-bromo-2-(4-methylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(14)8-12(13)15/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPHEKLZVLCZMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-methylphenoxy)aniline |
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